molecular formula C14H27N3O2 B13063211 Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B13063211
M. Wt: 269.38 g/mol
InChI Key: LHSGKXRWODTZBO-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate systematically describes its molecular components:

  • Spiro core : A 2,7-diazaspiro[3.5]nonane system, where two nitrogen atoms occupy positions 2 and 7 of a spiro junction connecting a three-membered ring (cyclopropane) and a five-membered ring (pyrrolidine).
  • Substituents :
    • A tert-butoxycarbonyl (Boc) group at position 7.
    • A 2-aminoethyl side chain at position 2.

This nomenclature adheres to IUPAC Rule A-51 for spiro compounds and Rule C-814.2 for carbamate derivatives. Table 1 summarizes key identifiers:

Property Value
Molecular formula C₁₄H₂₇N₃O₂
CAS Registry Number 2173991-85-8
SMILES Notation CC(C)(C)OC(=O)N1CCC2(CC1)CN(CCN)C2
Molecular Weight 285.39 g/mol

The SMILES string explicitly defines the spiro connectivity (denoted by the C1CCC2(CC1) segment) and the Boc-protected amine.

Alternative Naming Conventions in Literature

Non-IUPAC designations reflect contextual usage in synthetic chemistry:

  • Functional group emphasis : 7-Boc-2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane highlights the Boc protection.
  • Skeletal shorthand : Spiro[3.5]nonane-2,7-diamine, N7-Boc, N2-(2-aminoethyl) simplifies the name for reaction schemes.
  • Pharmaceutical context : Referred to as RET kinase inhibitor intermediate in medicinal chemistry studies.

Table 2 compares nomenclature variants:

Convention Type Example Name
Protecting group-centric 7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonane
Substituent-oriented 2-(2-Aminoethyl)-7-Boc-2,7-diazaspiro[3.5]nonane
Pharmacological Spirocyclic diamine kinase inhibitor precursor

These alternatives prioritize synthetic utility over systematic rigor, particularly in patent literature.

Structural Relationship to Spirocyclic Diamine Derivatives

The compound belongs to the 2,7-diazaspiro[3.5]nonane family, distinguished by:

  • Ring strain : The three-membered cyclopropane ring introduces angular strain, enhancing reactivity in ring-opening reactions.
  • Conformational rigidity : Spiro fusion restricts rotational freedom, favoring defined stereochemistry in downstream derivatives.
  • Diamine functionality : Positions 2 and 7 provide sites for selective functionalization (e.g., alkylation, acylation).

Structurally analogous compounds include:

  • 2,7-Diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester : Lacks the 2-aminoethyl group but shares the Boc-protected spiro core.
  • 3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione : Features a diketopiperazine-like spiro system with similar amine sidechains.

The tert-butyl carbamate group enhances solubility in organic solvents, while the primary amine enables conjugation to pharmacophores in drug discovery. Figure 1 illustrates its structural evolution from simpler spirocyclic diamines:

Base Structure: 2,7-Diazaspiro[3.5]nonane  
→ Add Boc group → 2,7-Diazaspiro[3.5]nonane-7-carboxylate  
→ Add 2-aminoethyl → Target compound  

Properties

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C14H27N3O2/c1-13(2,3)19-12(18)17-7-4-14(5-8-17)10-16(11-14)9-6-15/h4-11,15H2,1-3H3

InChI Key

LHSGKXRWODTZBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CN(C2)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the tert-butyl ester and aminoethyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: It is used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and cellular responses.

Comparison with Similar Compounds

The structural analogs of this compound differ in substituents, functional groups, and ring systems, leading to variations in physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Structural Derivatives of 2,7-Diazaspiro[3.5]nonane

Table 1: Key Structural Analogs
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications Hazards (GHS Classification) References
Tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate 2-aminoethyl group 226.31* Drug intermediate, neuropharmacology Not explicitly reported
Tert-butyl 2-(4-(4-methoxybenzamido)phenyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate (2b) 4-(4-methoxybenzamido)phenyl group 452.6 PET radiotracer for α-synuclein imaging Not reported
Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate Bromo substituent 304.23 Suzuki coupling precursor >95% purity; no hazards listed
Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate Oxo group 240.30 Laboratory chemical H302, H315, H319, H335 (oral toxicity, skin/eye irritation)
Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate Amino group at position 7 240.34 Peptide synthesis H302, H315, H319, H335
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride Hydrochloride salt 226.31 (free base) Biochemical research Not reported

*Calculated based on molecular formula C12H22N2O2.

Biological Activity

Receptor Binding and Enzyme Inhibition

The compound's unique spirocyclic structure and functional groups contribute to its ability to interact with various biological targets. Studies have shown that it can bind to specific enzymes and receptors, potentially altering their activity.

Enzyme Inhibition

Research indicates that tert-butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate may act as an enzyme inhibitor. While specific data on inhibition constants (Ki) are not available in the provided search results, the compound's structure suggests it could interact with enzymes involved in various biological processes.

Receptor Binding

The compound's ability to bind to receptors has been a focus of research. Its structure allows for potential interaction with:

  • G-protein coupled receptors (GPCRs)
  • Ion channels
  • Nuclear receptors

Pharmacological Effects

This compound has shown promise in several areas of pharmacological research.

Potential Therapeutic Applications

Application AreaPotential EffectMechanism
InflammationAnti-inflammatoryModulation of inflammatory pathways
ImmunomodulationImmune system regulationInteraction with immune cell receptors
Neurological disordersNeuroprotectionPossible interaction with neurotransmitter systems

While specific clinical data are not provided in the search results, these potential applications are based on the compound's structural features and preliminary research findings.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely tied to its structural features:

  • Spirocyclic core : Provides structural rigidity and influences binding to target molecules.
  • Aminoethyl group : Capable of forming hydrogen bonds with biological targets, enhancing binding affinity.
  • Tert-butyl carboxylate : May contribute to the compound's lipophilicity and membrane permeability .

Pharmacokinetics and Metabolism

While detailed pharmacokinetic data are not available in the search results, the compound's structure suggests:

  • Absorption : The presence of both hydrophilic and lipophilic groups may facilitate absorption across biological membranes.
  • Distribution : The compound's molecular weight (305.84 g/mol) suggests it may have good tissue distribution.
  • Metabolism : The ester group could be susceptible to hydrolysis by esterases in the body.
  • Excretion : The compound's polarity suggests it may be excreted through both renal and hepatic pathways.

Research Findings and Case Studies

While specific case studies are not provided in the search results, ongoing research is exploring the compound's potential in various areas:

  • Drug Development : this compound is being investigated as a lead compound for new drug candidates.
  • Enzyme Inhibition Studies : Research is ongoing to determine its efficacy in inhibiting specific enzymes related to disease processes.
  • Receptor Binding Assays : Studies are being conducted to assess its binding affinity to various receptors, which could lead to new therapeutic applications.

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